molecular formula C15H20BrNO4 B12993301 (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12993301
M. Wt: 358.23 g/mol
InChI Key: RWFDAYQTXHFBKT-NSHDSACASA-N
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Description

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromobenzyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-2-amino-3-(4-bromobenzyl)propanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to yield the Boc-protected intermediate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of coupling additives like N-hydroxysuccinimide (NHS).

Major Products Formed

    Substitution Reactions: Formation of azido or thiol derivatives.

    Deprotection Reactions: Free amine derivative.

    Coupling Reactions: Formation of dipeptides or larger peptide chains.

Scientific Research Applications

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. The Boc group protects the amino functionality during reactions and is removed under acidic conditions to reveal the free amine for further coupling.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-2-(4-Methylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-2-(4-Fluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogen or alkyl derivatives. This makes it a valuable intermediate in the synthesis of brominated organic compounds and pharmaceuticals.

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

(2S)-2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

RWFDAYQTXHFBKT-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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